molecular formula C19H36O2 B1649338 Methyl petroselinate CAS No. 2777-58-4

Methyl petroselinate

Cat. No.: B1649338
CAS No.: 2777-58-4
M. Wt: 296.5 g/mol
InChI Key: QRTVDKVXAFJVRU-YPKPFQOOSA-N
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Description

Methyl petroselinate, also known as methyl cis-6-octadecenoate, is a monounsaturated fatty acid methyl ester. It is derived from petroselinic acid, which is found in various plant oils, particularly in the seeds of parsley (Petroselinum crispum). The compound has the molecular formula C19H36O2 and a molecular weight of 296.49 g/mol .

Mechanism of Action

Target of Action

Methyl petroselinate, also known as Methyl cis-6-octadecenoate or Petroselinic acid methyl ester , is a fatty acid ester The primary targets of fatty acid esters are often enzymes and receptors involved in lipid metabolism and signaling.

Biochemical Pathways

This compound has been detected as a product of fermentation in certain food products . It is transformed into formyl 7 E-hexadecenoate during fermentation . This suggests that this compound may be involved in microbial metabolic pathways, particularly those related to fermentation.

Result of Action

Given its presence in fermented food products , it may contribute to the nutritional and health benefits associated with these foods

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the microbial composition and conditions of the fermentation process may affect the production and transformation of this compound . Other factors, such as pH, temperature, and the presence of other bioactive compounds, may also influence its stability, efficacy, and action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl petroselinate can be synthesized through the esterification of petroselinic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is often produced via the transesterification of vegetable oils rich in petroselinic acid. This process involves reacting the oil with methanol in the presence of a base catalyst, such as sodium methoxide. The reaction is carried out at elevated temperatures (around 60-70°C) to achieve high yields .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides and hydroperoxides.

    Reduction: The compound can be hydrogenated to produce methyl stearate, a saturated fatty acid methyl ester.

    Substitution: this compound can participate in substitution reactions, such as halogenation, where the double bond reacts with halogens to form dihalides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used.

    Substitution: Halogenation reactions often use chlorine or bromine in the presence of a solvent like carbon tetrachloride.

Major Products Formed:

    Oxidation: Epoxides, hydroperoxides.

    Reduction: Methyl stearate.

    Substitution: Dihalides

Scientific Research Applications

Methyl petroselinate is utilized in various scientific research applications due to its unique structural properties:

Comparison with Similar Compounds

    Methyl oleate: Another monounsaturated fatty acid methyl ester, but with the double bond at the 9th carbon instead of the 6th.

    Methyl linoleate: A polyunsaturated fatty acid methyl ester with two double bonds.

    Methyl stearate: A saturated fatty acid methyl ester with no double bonds.

Comparison:

Properties

IUPAC Name

methyl (Z)-octadec-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTVDKVXAFJVRU-YPKPFQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C\CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315075
Record name Methyl petroselinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2777-58-4
Record name Methyl petroselinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2777-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl petroselinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002777584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl petroselinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (Z)-octadec-6-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.610
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL PETROSELINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/774W29LWKQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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